molecular formula C13H25N3O B5756764 1-[4-(4-ethylpiperazin-1-yl)piperidin-1-yl]ethanone

1-[4-(4-ethylpiperazin-1-yl)piperidin-1-yl]ethanone

Cat. No.: B5756764
M. Wt: 239.36 g/mol
InChI Key: KMEMKOXZIFAJDR-UHFFFAOYSA-N
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Description

1-[4-(4-ethylpiperazin-1-yl)piperidin-1-yl]ethanone is a chemical compound with the molecular formula C13H26N2O It is a derivative of piperidine and piperazine, which are both commonly used in medicinal chemistry for the development of pharmaceutical agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-ethylpiperazin-1-yl)piperidin-1-yl]ethanone typically involves the reaction of 4-ethylpiperazine with piperidin-1-yl ethanone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure the efficient and cost-effective production of the compound while maintaining high purity and quality standards. The use of advanced purification techniques, such as chromatography, may be employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-ethylpiperazin-1-yl)piperidin-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or piperazine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

1-[4-(4-ethylpiperazin-1-yl)piperidin-1-yl]ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological and psychiatric disorders.

    Industry: The compound is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[4-(4-ethylpiperazin-1-yl)piperidin-1-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of the compound.

Comparison with Similar Compounds

1-[4-(4-ethylpiperazin-1-yl)piperidin-1-yl]ethanone can be compared with other similar compounds, such as:

    1-(4-ethylpiperazin-1-yl)ethanone: A simpler derivative with similar structural features but different biological activities.

    1-(4-methylpiperazin-1-yl)piperidin-1-yl]ethanone: Another derivative with a methyl group instead of an ethyl group, which may result in different pharmacological properties.

    1-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone: A compound with a phenyl group, which can significantly alter its chemical and biological properties.

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[4-(4-ethylpiperazin-1-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O/c1-3-14-8-10-16(11-9-14)13-4-6-15(7-5-13)12(2)17/h13H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMEMKOXZIFAJDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2CCN(CC2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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